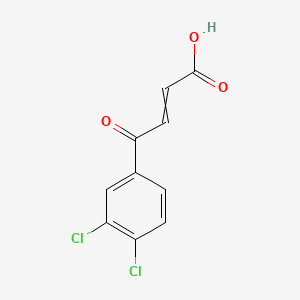

3-(3,4-Dichlorobenzoyl)acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-Dichlorobenzoyl)acrylic acid is a useful research compound. Its molecular formula is C10H6Cl2O3 and its molecular weight is 245.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(3,4-Dichlorobenzoyl)acrylic acid features both an acrylic acid moiety and a dichlorobenzoyl group. Its molecular formula is C15H12Cl2O2, with a molecular weight of approximately 232.07 g/mol. The compound contains a double bond between the first two carbon atoms of the acrylic part, conjugated with the aromatic ring from the dichlorobenzoyl group, which influences its chemical reactivity and biological activity.

Pharmaceutical Applications

The compound has garnered attention for its biological activities, particularly in medicinal chemistry. Research indicates that this compound can interact with various biological targets, suggesting potential therapeutic applications:

- Antibacterial Activity : The compound is being explored as a precursor for synthesizing antibacterial agents. Its structural similarity to known antibiotics allows it to serve as an intermediate in the development of new drugs targeting bacterial infections .

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

- Enzyme Inhibition : The ability to inhibit specific enzymes suggests that this compound could be utilized in designing targeted therapies for diseases where such enzymes play a critical role.

Material Science Applications

In addition to its pharmaceutical relevance, this compound finds applications in material science:

- Biomaterials : The compound is being investigated for use in developing biomaterials due to its favorable mechanical properties and biocompatibility. This includes potential applications in surgical implants and drug delivery systems .

- Polymer Chemistry : It can be used as a monomer in polymer synthesis, contributing to the development of new polymers with tailored properties for specific applications like coatings and adhesives.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including Friedel-Crafts acylation. Various methods have been documented for creating derivatives that enhance its biological activities or alter its physical properties:

- Friedel-Crafts Acylation : This method employs aromatic compounds as substrates to introduce the dichlorobenzoyl group into the acrylic framework.

- Hydrazone Derivatives : The compound can be transformed into hydrazone derivatives which may exhibit enhanced pharmacological properties compared to the parent compound .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

- A study demonstrated its antibacterial properties through structure-activity relationship (SAR) analysis, indicating that modifications at specific positions on the aromatic ring can significantly enhance activity against resistant bacterial strains .

- Research on polymer composites incorporating this compound revealed improved mechanical strength and thermal stability compared to traditional materials, suggesting its utility in advanced material applications .

Eigenschaften

Molekularformel |

C10H6Cl2O3 |

|---|---|

Molekulargewicht |

245.06 g/mol |

IUPAC-Name |

4-(3,4-dichlorophenyl)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C10H6Cl2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15) |

InChI-Schlüssel |

XIZWELOARFUPLO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)C=CC(=O)O)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.